

An In-depth Technical Guide to Ethyl 2-phenylacrylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-phenylacrylate*

Cat. No.: *B130734*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-phenylacrylate** (CAS Number: 22286-82-4), a versatile monomer and key intermediate in organic synthesis. This document details its physicochemical properties, outlines experimental protocols for its synthesis and key reactions, and explores its applications in drug development and polymer chemistry, with a focus on its role as a precursor to the analgesic drug Tilidine.

Core Concepts: Molecular Structure and Properties

Ethyl 2-phenylacrylate, systematically known as ethyl 2-phenylprop-2-enoate, is an α,β -unsaturated ester. Its structure, featuring a phenyl group and an ethyl ester attached to an acrylate backbone, dictates its reactivity and utility in a variety of chemical transformations.

Molecular Structure:

- CAS Number: 22286-82-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: $C_{11}H_{12}O_2$ [\[1\]](#)[\[5\]](#)
- Molecular Weight: 176.21 g/mol [\[1\]](#)[\[2\]](#)[\[5\]](#)
- IUPAC Name: ethyl 2-phenylprop-2-enoate[\[5\]](#)

- Synonyms: Ethyl atropate, Ethyl-Methylenebenzeneacetate[2]

The quantitative physicochemical properties of **Ethyl 2-phenylacrylate** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	176.21 g/mol	[1][2][5]
Boiling Point	123-125 °C at 16 mmHg	[2]
Density	1.0419 g/cm ³ at 25 °C	[2]
Form	Clear, colorless oil/liquid	[1][2][3]
Solubility	Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol	[2]
Purity	Typically ≥97%	[1][3]
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[2][3]

Key Synthetic Protocols

The synthesis of **Ethyl 2-phenylacrylate** can be achieved through several methods. A common and effective approach involves the reaction of ethyl phenylacetate with paraformaldehyde.

Experimental Protocol: Synthesis of Ethyl 2-phenylacrylate

This protocol is adapted from a patented method and describes a one-pot synthesis.

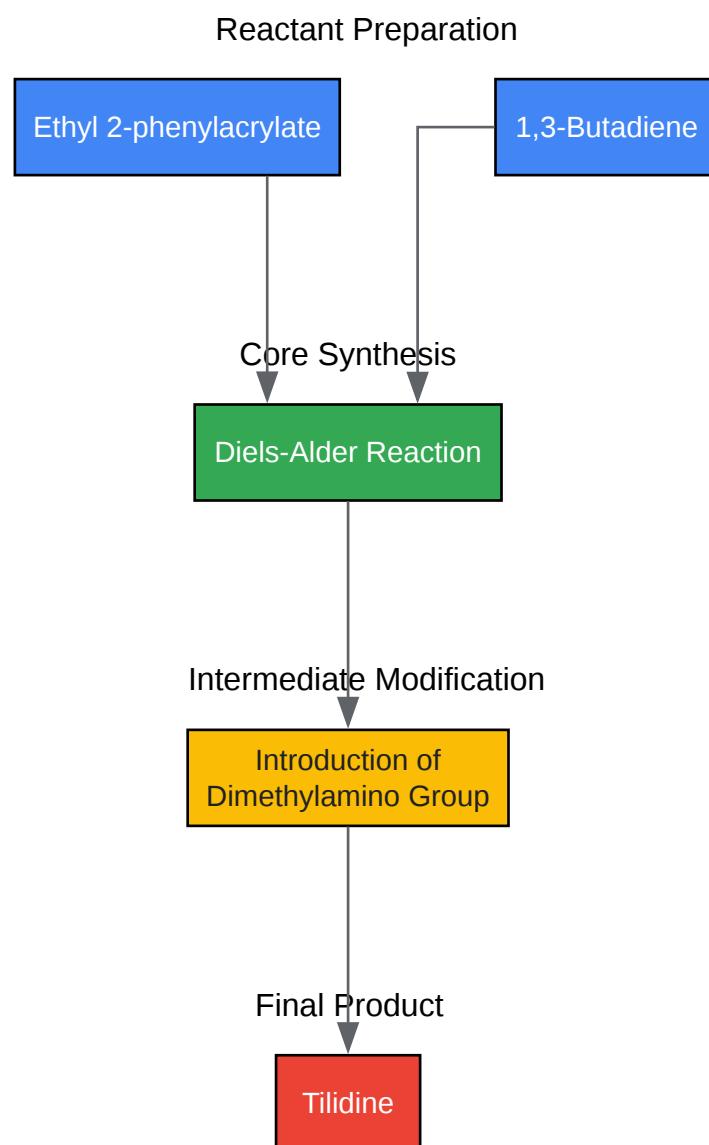
Materials:

- Ethyl phenylacetate
- Paraformaldehyde

- Potassium carbonate (K_2CO_3) or Sodium carbonate (Na_2CO_3)
- Tetrabutylammonium bromide or other phase-transfer catalyst
- Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Saturated sodium chloride solution (brine)

Procedure:

- To a solution of ethyl phenylacetate (e.g., 41g) in DMF (e.g., 150ml), add potassium carbonate (e.g., 51g), paraformaldehyde (e.g., 11g), and tetrabutylammonium bromide (e.g., 800mg).
- Stir the mixture at 80°C for 1.5 hours.
- Cool the reaction mixture and add water (e.g., 100ml) and ethyl acetate (e.g., 350ml).
- After the potassium carbonate has fully dissolved, separate the lower aqueous layer.
- Wash the organic layer with water (e.g., 150ml) and then with saturated brine (150ml).
- Combine the organic layers and extract the aqueous layer again with ethyl acetate (e.g., 150ml).
- Combine all organic extracts and wash once with water (150ml) and once with saturated brine (150ml).
- Concentrate the organic phase under reduced pressure to yield **Ethyl 2-phenylacrylate**. The expected yield is approximately 79% with a purity of >96%.

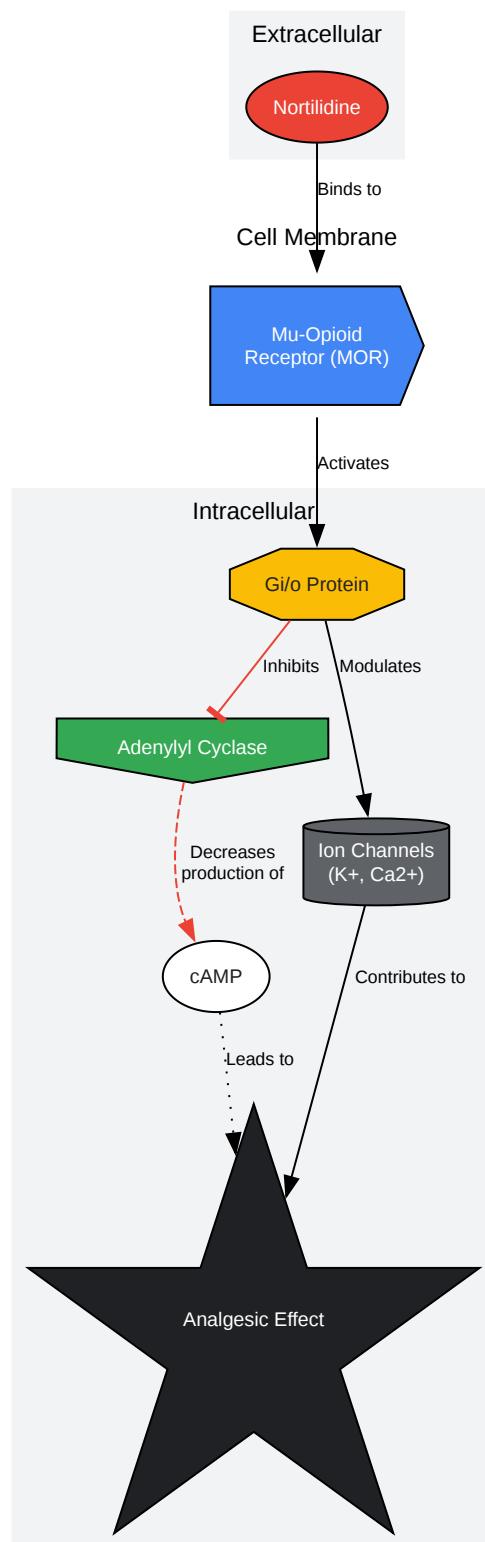

Applications in Drug Development and Organic Synthesis

Ethyl 2-phenylacrylate serves as a critical building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry.

Intermediate in the Synthesis of Tilidine

Tilidine is a synthetic opioid analgesic used for the treatment of moderate to severe pain. **Ethyl 2-phenylacrylate** is a key precursor in its synthesis, typically via a Diels-Alder reaction.

Logical Workflow: Tilidine Synthesis


[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of Tilidine.

Mechanism of Action of Tilidine: Mu-Opioid Receptor Signaling

Tilidine itself is a prodrug that is rapidly metabolized in the liver to its active metabolites, nortilidine and bisnortilidine. Nortilidine is a potent agonist of the μ -opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of nortilidine to the μ -opioid receptor initiates a signaling cascade that results in analgesia.

Mu-Opioid Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified Mu-Opioid Receptor signaling pathway.

Aza-Michael Additions

The electron-deficient double bond in **Ethyl 2-phenylacrylate** makes it an excellent Michael acceptor. It readily undergoes aza-Michael additions with various amines, a reaction that is fundamental for the synthesis of β -amino esters, which are important precursors for pharmaceuticals and other biologically active compounds.

Materials:

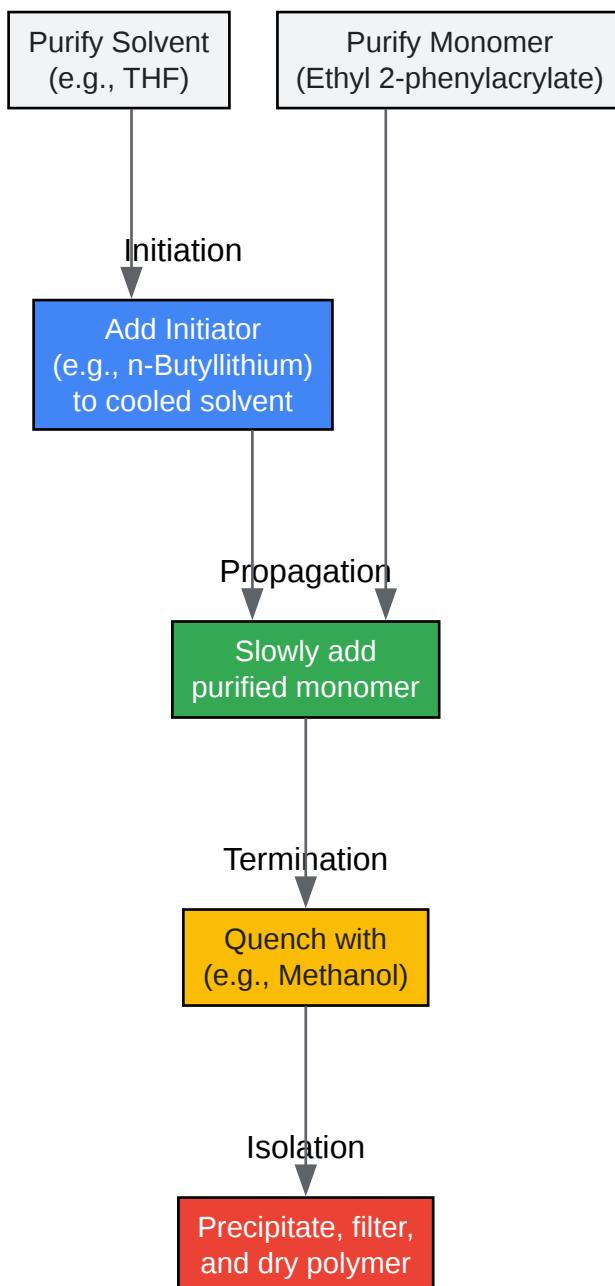
- **Ethyl 2-phenylacrylate**
- Benzylamine
- 1,8-Diazabicyclo[6]undec-7-ene (DBU) (optional, as a catalyst)

Procedure (Catalytic):

- In a flask, mix **Ethyl 2-phenylacrylate** (0.43 mmol), benzylamine (0.43 mmol), and DBU (5 mol%).
- Stir the reaction mixture at 60°C for 10 minutes.
- The reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product, (rac)-ethyl 3-(benzylamino)-2-phenylpropanoate, can be purified by column chromatography. A yield of up to 96% can be expected.[7]

Procedure (Uncatalyzed):

- Mix **Ethyl 2-phenylacrylate** with benzylamine at 60°C.
- Stir the reaction for 2 hours.
- The product can be isolated and purified as above. The expected yield is around 90%. [7]


Anionic Polymerization

Ethyl 2-phenylacrylate can undergo anionic polymerization to produce polymers with well-defined molecular weights and narrow molecular weight distributions. This "living"

polymerization technique is initiated by strong nucleophiles, such as organolithium compounds.

Workflow: Anionic Polymerization

Preparation

[Click to download full resolution via product page](#)

Caption: General workflow for anionic polymerization.

Note: Anionic polymerization requires stringent anhydrous and anaerobic conditions to prevent premature termination of the living polymer chains. All glassware should be flame-dried, and all reagents and solvents must be rigorously purified and degassed. The reaction is typically carried out at low temperatures (e.g., -78°C) to control the polymerization and minimize side reactions.

Conclusion

Ethyl 2-phenylacrylate is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical synthesis and polymer chemistry. Its utility as a precursor to the analgesic Tilidine highlights its importance in drug development. Furthermore, its reactivity in Michael additions and its ability to undergo controlled polymerization make it a useful monomer for the creation of a variety of functional polymers. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with a solid foundation for the use of **Ethyl 2-phenylacrylate** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-phenylacrylate | CymitQuimica [cymitquimica.com]
- 2. Ethyl 2-phenylacrylate CAS#: 22286-82-4 [amp.chemicalbook.com]
- 3. Ethyl 2-phenylacrylate | 22286-82-4 [sigmaaldrich.com]
- 4. Ethyl 2-phenylacrylate | 22286-82-4 | Benchchem [benchchem.com]
- 5. Ethyl 2-phenylacrylate | C11H12O2 | CID 89651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-phenylacrylate: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130734#ethyl-2-phenylacrylate-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com